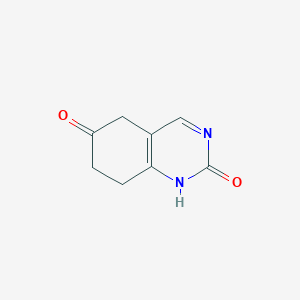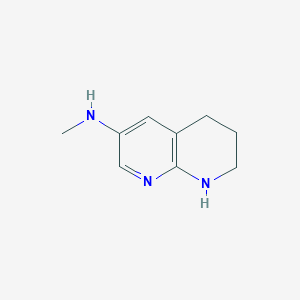
N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core with a methyl group and an amine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere . This method yields the desired compound in moderate to high yields (62-88%).
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using efficient and cost-effective catalytic processes. The use of metal-catalyzed reactions and multicomponent reactions are common in industrial settings to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine compounds.
Aplicaciones Científicas De Investigación
N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can bind to active sites of enzymes, altering their activity and affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with similar biological activities.
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
5,6,7,8-Tetrahydro-2-naphthylamine: A related compound with applications in medicinal chemistry.
Uniqueness
N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine is unique due to its specific substitution pattern and the presence of both a methyl group and an amine group.
Propiedades
Número CAS |
933695-41-1 |
|---|---|
Fórmula molecular |
C9H13N3 |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
N-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-amine |
InChI |
InChI=1S/C9H13N3/c1-10-8-5-7-3-2-4-11-9(7)12-6-8/h5-6,10H,2-4H2,1H3,(H,11,12) |
Clave InChI |
NETCTOIXMYWXNR-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC2=C(NCCC2)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B15147824.png)
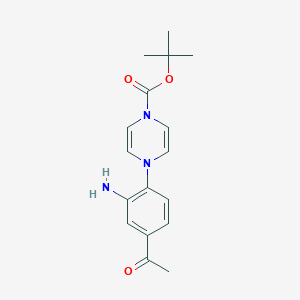

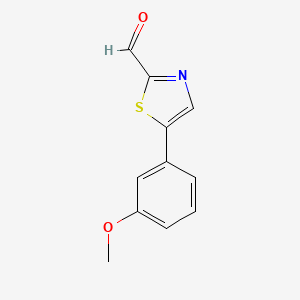
![3-{[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15147851.png)
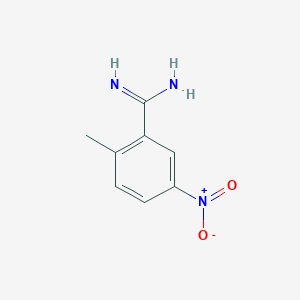
![N-{[2-({4-[(3-methylbutanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}cyclopropanecarboxamide](/img/structure/B15147859.png)
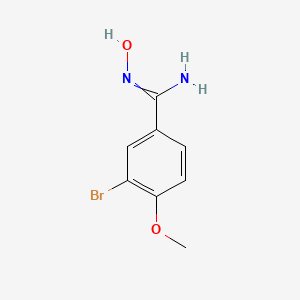
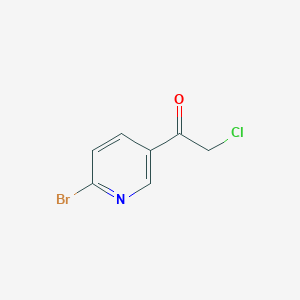
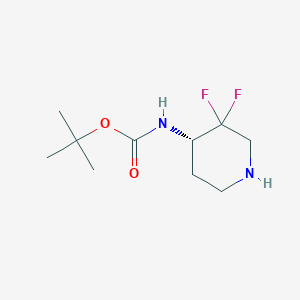
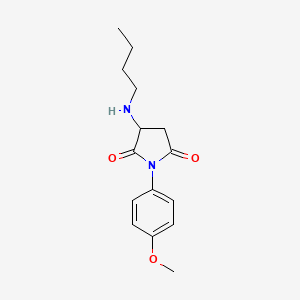
![2-[[(2R)-2,3-di(octadec-9-enoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15147881.png)

